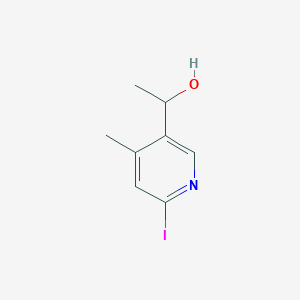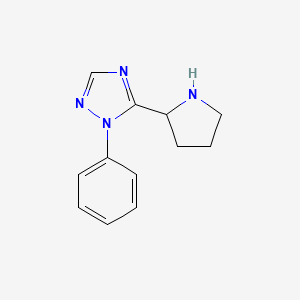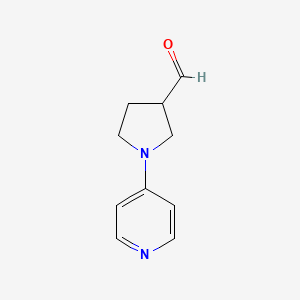
1-(6-Iodo-4-methylpyridin-3-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Iodo-4-methylpyridin-3-yl)ethanol is a chemical compound with the molecular formula C8H10INO It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position of the pyridine ring, along with an ethanol group attached to the 3rd position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol typically involves the iodination of 4-methylpyridine followed by the introduction of the ethanol group. One common method includes the reaction of 4-methylpyridine with iodine in the presence of an oxidizing agent to form 6-iodo-4-methylpyridine. This intermediate is then subjected to a Grignard reaction with ethyl magnesium bromide to introduce the ethanol group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) in the presence of a base.
Major Products:
Oxidation: 1-(6-Iodo-4-methylpyridin-3-yl)acetaldehyde or 1-(6-Iodo-4-methylpyridin-3-yl)acetic acid.
Reduction: 1-(4-Methylpyridin-3-yl)ethanol.
Substitution: 1-(6-Azido-4-methylpyridin-3-yl)ethanol or 1-(6-Thio-4-methylpyridin-3-yl)ethanol.
科学研究应用
1-(6-Iodo-4-methylpyridin-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(6-Iodo-4-methylpyridin-3-yl)ethanol depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The ethanol group can form hydrogen bonds, further stabilizing interactions with biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
- 1-(6-Bromo-4-methylpyridin-3-yl)ethanol
- 1-(6-Chloro-4-methylpyridin-3-yl)ethanol
- 1-(6-Fluoro-4-methylpyridin-3-yl)ethanol
Comparison: 1-(6-Iodo-4-methylpyridin-3-yl)ethanol is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine, chlorine, or fluorine. This results in stronger halogen bonding interactions and potentially different biological activities. The methyl group at the 4th position also contributes to the compound’s distinct chemical properties compared to its analogs.
属性
分子式 |
C8H10INO |
|---|---|
分子量 |
263.08 g/mol |
IUPAC 名称 |
1-(6-iodo-4-methylpyridin-3-yl)ethanol |
InChI |
InChI=1S/C8H10INO/c1-5-3-8(9)10-4-7(5)6(2)11/h3-4,6,11H,1-2H3 |
InChI 键 |
REHSLLXDFQCJKR-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=NC=C1C(C)O)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-Methyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-4-carboxylic acid](/img/structure/B11790581.png)


![4-Cyclopropyl-5-(ethylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11790590.png)

![1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)piperidine-4-carboxylic acid](/img/structure/B11790601.png)




